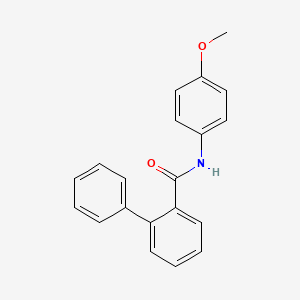
N-(4-methoxyphenyl)-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-biphenylcarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and disorders.
Mechanism of Action
N-(4-methoxyphenyl)-2-biphenylcarboxamide acts as a selective antagonist of the cannabinoid CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By blocking the CB2 receptor, N-(4-methoxyphenyl)-2-biphenylcarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-biphenylcarboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Additionally, it has been suggested to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. Furthermore, it has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-biphenylcarboxamide in lab experiments is its selective antagonism of the CB2 receptor, which allows for specific modulation of immune and inflammatory processes. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is the lack of selectivity for the CB2 receptor over the CB1 receptor, which is primarily expressed in the central nervous system and has been implicated in various physiological processes such as pain, appetite, and mood.
Future Directions
There are several future directions for the research and development of N-(4-methoxyphenyl)-2-biphenylcarboxamide. One direction is the investigation of its potential therapeutic applications in various diseases and disorders such as inflammation, pain, cancer, and neurodegenerative diseases. Additionally, the development of more selective CB2 receptor antagonists could potentially improve the therapeutic efficacy and reduce the potential side effects of N-(4-methoxyphenyl)-2-biphenylcarboxamide. Furthermore, the use of N-(4-methoxyphenyl)-2-biphenylcarboxamide in combination with other drugs or therapies could potentially enhance its therapeutic benefits.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-biphenylcarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-biphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 184-186°C.
Scientific Research Applications
N-(4-methoxyphenyl)-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders such as inflammation, pain, cancer, and neurodegenerative diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. Additionally, it has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, it has been suggested to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)21-20(22)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRXGRCXHLVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)biphenyl-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)



